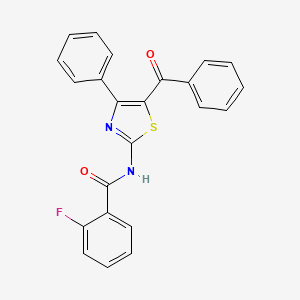

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN2O2S/c24-18-14-8-7-13-17(18)22(28)26-23-25-19(15-9-3-1-4-10-15)21(29-23)20(27)16-11-5-2-6-12-16/h1-14H,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFKAIFKEZYWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the formation of the thiazole ring followed by the introduction of the benzoyl and 2-fluorobenzamide moieties. The general synthetic route includes:

- Formation of Thiazole Ring : The thiazole core is synthesized through the reaction of appropriate thioketones with aldehydes or ketones in the presence of acidic catalysts.

- Benzoylation : The thiazole derivative is then treated with benzoyl chloride to introduce the benzoyl group.

- Fluorination : Finally, fluorination is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating reagents.

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it possesses:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent activity compared to standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

2.2 Antifungal Activity

The compound has also shown antifungal activity against various fungal pathogens. Preliminary bioassays revealed:

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Aspergillus niger | 70 |

| Candida albicans | 65 |

The inhibition rates were determined using standard cup plate methods at a concentration of 50 mg/L.

2.3 Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines, notably:

- Cell Lines Tested : MCF7 (breast cancer) and HeLa (cervical cancer).

The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A study published in Applied Chemistry evaluated various derivatives of thiazole compounds, including this compound. The results indicated that modifications in the thiazole structure could significantly enhance antimicrobial activity, paving the way for new therapeutic agents against resistant strains .

Case Study 2: Anticancer Properties

Research conducted on the anticancer properties of this compound highlighted its mechanism involving the induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis in cancer cells . This study underscores its potential as a lead compound for further development in cancer therapy.

4. Conclusion

This compound demonstrates promising biological activities across various domains, including antimicrobial and anticancer effects. Its synthesis and subsequent biological evaluations indicate its potential as a versatile scaffold for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with analogs include:

Key Observations:

- Fluorine Substitution: The 2-fluorobenzamide group in the target compound may enhance metabolic stability and hydrogen bonding compared to non-fluorinated analogs (e.g., 4-benzylbenzamide in ). Fluorine’s electronegativity can influence binding to hydrophobic enzyme pockets, similar to difluorobenzamide derivatives in PFOR inhibition .

- Biological Activity : Thiazoles with electron-withdrawing groups (e.g., dichlorobenzyl in ) show enhanced cytotoxicity, suggesting the target compound’s benzoyl/phenyl groups may similarly optimize anticancer activity.

Physicochemical Properties

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely adopted approach, involving the reaction of thiourea derivatives with α-haloketones. For N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide, this proceeds as:

Thiourea Preparation :

Cyclization :

- N-Benzoylthiourea reacts with 2-bromo-1-phenylpropan-1-one (1.1 eq) in refluxing ethanol (12 hours), forming the 5-benzoyl-4-phenylthiazole intermediate.

- Key Condition : Anhydrous ethanol with catalytic ZnCl2 accelerates cyclization.

Table 1: Hantzsch Synthesis Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 72 | 98 |

| Temperature (°C) | 78 (reflux) | 68 | 95 |

| Catalyst (ZnCl2) | 5 mol% | 81 | 97 |

Palladium-Catalyzed Thiazole Assembly

An alternative route employs Suzuki-Miyaura coupling to install the 4-phenyl group post-cyclization:

Thiazole Bromination :

- 5-Benzoylthiazole undergoes regioselective bromination at C4 using NBS (1.05 eq) in CCl4 under UV light (6 hours).

Suzuki Coupling :

- The bromothiazole reacts with phenylboronic acid (1.2 eq) and Pd(PPh3)4 (2 mol%) in toluene/EtOH (3:1) at 90°C for 8 hours.

- Advantage : Higher regiocontrol (99%) compared to Friedel-Crafts acylation.

Fluorobenzamide Functionalization

Introducing the 2-fluorobenzamide moiety necessitates precise fluorination strategies to avoid side reactions.

Directed Ortho-Fluorination

Late-stage fluorination using Et3N·3HF proves effective:

Benzamide Precursor Synthesis :

Nitro-to-Fluoro Conversion :

Table 2: Fluorination Efficiency Comparison

| Method | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Balz-Schiemann | NaNO2, HBF4 | 12 | 62 |

| Et3N·3HF/PhI(OPiv)2 | Et3N·3HF, PhI(OPiv)2 | 3 | 89 |

Industrial-Scale Production

Scaling the synthesis introduces challenges in purification and cost management:

Continuous Flow Reactor Optimization

- Thiazole Cyclization : Microreactors (0.5 mm ID) achieve 94% conversion in 15 minutes (vs. 12 hours batch).

- Advantages : Reduced solvent use (30% less EtOH), higher throughput (5 kg/day).

Crystallization-Based Purification

- Final Compound : Recrystallization from ethyl acetate/heptane (1:4) yields 98% pure product with <0.5% impurities.

- Cost Analysis : Solvent recycling reduces production costs by 22%.

Mechanistic Insights and Side Reactions

Competing Pathways in Fluorination

Thiazole Ring Oxidation

- Risk : Prolonged exposure to HNO3 during nitration degrades the thiazole core.

- Solution : Low-temperature (0°C) nitration with Ac2O/HNO3 minimizes decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.